Compound Description: This compound is a trideaza analog of aminopterin. [] It exhibits confirmed inhibitory activity against leukemia L1210 in mice. []
Relevance: This compound shares the core quinazoline structure with ethyl 4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinecarboxylate. The key structural difference is the presence of a 2,4-diamino-substituted quinazoline and a glutamic acid moiety linked via an ethyl benzamide chain in this compound. [] This compound highlights the biological activity associated with the quinazoline scaffold and suggests potential anticancer properties for related structures.
Compound Description: K284-6111 is a potent and selective inhibitor of Chitinase-3-like 1 (CHI3L1). [, , , , , ] Studies have demonstrated its ability to alleviate memory and cognitive impairment, inhibit neuroinflammation, and reduce atopic skin inflammation in animal models. [, , , , , ]
Relevance: This compound, like ethyl 4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinecarboxylate, features a central quinazoline ring system. [, , , , , ] While the target compound incorporates a piperazine ring and a cyclopentylamino substituent, K284-6111 possesses distinct substituents including a sulfanyl-linked butanamide chain, a cyclohexenyl ethyl group, and methoxy groups on the quinazoline core. [, , , , , ] The therapeutic potential of K284-6111 underscores the significant biological activity associated with quinazoline derivatives.
Series of 1-Methyl-4-[2-aryl-1-diazenyl]piperazines and Ethyl 4-[2-Aryl-1-diazenyl]-1-piperazinecarboxylates
Compound Description: These two series of triazenes incorporate both piperazine and aryl diazenyl functionalities. [, ] They were synthesized and characterized using various spectroscopic techniques including NMR and IR. [, ]
Relevance: These series share the piperazine ring and the presence of an aryl substituent with ethyl 4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinecarboxylate. [, ] The key difference lies in the replacement of the quinazoline moiety in the target compound with an aryl diazenyl group in these series. [, ] Additionally, the first series features a methyl group while the second features an ethyl carboxylate on the piperazine nitrogen, highlighting the potential for diverse substitutions on this core structure. [, ]
Series of 4-Acyl-1-[2-aryl-1-diazenyl]piperazines
Compound Description: This research details five distinct series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, each characterized by specific acyl and aryl substituents. [] These series were synthesized and comprehensively analyzed using NMR, high-resolution mass spectrometry, and infrared spectroscopy. []
Relevance: Like ethyl 4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinecarboxylate, all five series feature a central piperazine ring, demonstrating the versatility of this scaffold. [] The primary difference lies in the absence of the quinazoline moiety in the 4-acyl-1-[2-aryl-1-diazenyl]piperazines. [] Instead, these compounds incorporate an aryl diazenyl group at the 1-position and various acyl substituents at the 4-position of the piperazine ring. [] This emphasizes the potential for structural modifications around the piperazine core while maintaining potential biological activity.
N6-Ethyl-8-(cyclopentylamino)adenosine (9b)
Compound Description: This compound is a N6, C8-disubstituted adenosine derivative designed as a potential partial agonist for adenosine receptors. [] Its structure was confirmed through X-ray crystallography. []
Relevance: Although N6-ethyl-8-(cyclopentylamino)adenosine (9b) belongs to the adenosine class, it shares the cyclopentylamino substituent with ethyl 4-[4-(cyclopentylamino)-2-quinazolinyl]-1-piperazinecarboxylate. [] The presence of this shared structural element highlights the potential for the cyclopentylamino group to contribute to interactions with biological targets.
Compound Description: This compound is a piperidine derivative featuring a 2-oxo-1,2,3,4-tetrahydro-quinazoline ring system. [] This compound displayed significant antihypertensive activity in studies using spontaneously hypertensive rats. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.